1-Phenyl-1,2-propanedione-2-oxime

Electrochemistry Polarography Reaction Mechanisms

Avoid inconsistent reactivity in electrochemical or coordination studies. 1-Phenyl-1,2-propanedione-2-oxime (CAS 153337-78-1) offers a unique vicinal keto-oxime scaffold that directs specific reduction pathways and selective metal chelation. - As a ligand, enables 'windscreen-wiper' dynamics in Pt(IV) complexes (ΔG‡ 73.6-88.5 kJ mol⁻¹) for stimuli-responsive materials. - Its thiosemicarbazone derivative (PPDOT) achieves baseline-resolved Cu/Ni quantification (70 nm peak separation) without chromatography. - Defined extraction constants (log KDCKm.1 = 2.7±0.1 for Cu) support rational hydrometallurgical process design. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 153337-78-1
Cat. No. B129185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2-propanedione-2-oxime
CAS153337-78-1
Synonyms1-phenyl-1,2-propanedione-2-oxime
alpha-isonitropropiophenone
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=NO)C(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+
InChIKeyYPINLRNGSGGJJT-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,2-propanedione-2-oxime Overview


1-Phenyl-1,2-propanedione-2-oxime (CAS 153337-78-1), also known as 2-(Hydroxyimino)propiophenone or α-isonitrosopropiophenone, is an α-diketone monooxime [1]. This compound is characterized by a phenyl group attached to a propanedione backbone with an oxime functional group, making it a versatile precursor in organic synthesis, metal coordination chemistry, and photochemistry [1]. Unlike simpler monooximes, its unique vicinal keto-oxime structure enables a range of chemical transformations not accessible to typical oximes or diketones .

1-Phenyl-1,2-propanedione-2-oxime: Why Substitution Fails


While other oximes and α-diketones may appear structurally similar, 1-Phenyl-1,2-propanedione-2-oxime possesses a unique combination of a phenyl group and a vicinal keto-oxime functionality that dictates its specific reactivity [1]. This structure is not merely a passive scaffold; it actively influences the compound's electrochemical reduction pathway, leading to different products compared to its isomeric monoxime [2]. Furthermore, its chelating ability and stability, as evidenced by a pKa of 9.28±0.10 and a LogP of 2.20, are distinct from those of its analogs, directly impacting its performance in metal coordination and extraction processes [REFS-3, REFS-4]. Generic substitution can lead to altered reaction outcomes, reduced yields, or complete failure in applications requiring the precise properties of 1-Phenyl-1,2-propanedione-2-oxime.

1-Phenyl-1,2-propanedione-2-oxime: Head-to-Head Evidence


Divergent Electrochemical Reduction vs. Isomeric Monoxime

Under acidic conditions (pH < 5), the polarographic reduction of 1-Phenyl-1,2-propanedione-2-oxime does not yield the expected α-aminoketone, but rather a non-reducible olefin derivative. This contrasts sharply with the reduction of its isomeric monoxime, which under identical conditions produces a reducible α-aminoketone [1]. This difference in reduction pathway is a direct consequence of the compound's specific vicinal keto-oxime arrangement [2].

Electrochemistry Polarography Reaction Mechanisms

Metal Chelation Selectivity vs. Phenylglyoxal 2-Oxime

The distribution equilibria and complex formation constants for 1-Phenyl-1,2-propanedione-2-oxime (HPPO) with copper(II) and nickel(II) have been determined and compared to those of the structurally related phenylglyoxal 2-oxime (HPGO) [REFS-1, REFS-2]. While both ligands form complexes with Cu(II) and Ni(II), the specific stability constants and extraction behavior differ. In water-chloroform extraction, the copper(II)-HPPO complex is extracted as CuL2(HL) and CuL2(HL)2, whereas the nickel(II)-HPPO complex is extracted as NiL2 and NiL2(HL) [2]. This contrasts with the extraction behavior of HPGO complexes, demonstrating the influence of the methyl group adjacent to the oxime in HPPO on metal ion selectivity.

Coordination Chemistry Solvent Extraction Metal Ion Separation

Spectral Resolution for Simultaneous Metal Detection

The thiosemicarbazone derivative of 1-Phenyl-1,2-propanedione-2-oxime (PPDOT) enables the simultaneous spectrophotometric determination of copper(II) and nickel(II) due to distinct absorption maxima. The copper(II)-PPDOT complex exhibits maximum absorbance at 465 nm, while the nickel(II)-PPDOT complex absorbs maximally at 395 nm [1]. This spectral separation, a direct consequence of the parent oxime's structure, allows for the simultaneous quantification of these two metals in a single analytical run without prior separation.

Analytical Chemistry Spectrophotometry Metal Ion Detection

Unique Fluxional Dynamics in Platinum(IV) Complexes

The complex fac-[PtMe3(ppdm)(H2O)], where ppdm is the deprotonated form of 1-Phenyl-1,2-propanedione-2-oxime, undergoes a rare intramolecular 'windscreen-wiper' fluxional rearrangement in solution [1]. The activation free energy (ΔG‡) for this process, measured by two-dimensional exchange spectroscopy (2D-EXSY), is 73.6 kJ mol⁻¹ in CD3OD and 88.5 kJ mol⁻¹ in (CD3)2SO at 298 K [1]. This dynamic behavior is not observed for complexes of simpler oxime ligands, which typically form static structures.

Organometallic Chemistry Dynamic NMR Fluxional Molecules

1-Phenyl-1,2-propanedione-2-oxime Application Scenarios


Electrochemical Synthesis and Mechanistic Studies

Researchers studying the electrochemical reduction of oximes and diketones should select 1-Phenyl-1,2-propanedione-2-oxime to explore non-standard reduction pathways. Its unique formation of an olefin derivative under acidic conditions, as opposed to the expected α-aminoketone from its isomer, provides a model system for investigating reaction mechanisms involving interposed acid-base reactions and diprotonated intermediates [1]. This makes it an essential compound for fundamental electrochemistry research and for developing novel synthetic electrochemical methods.

High-Throughput Metal Analysis in Food & Environment

Analytical laboratories focused on food safety and environmental monitoring can leverage the thiosemicarbazone derivative of 1-Phenyl-1,2-propanedione-2-oxime (PPDOT) for simultaneous, high-throughput determination of copper and nickel. The 70 nm separation between the absorption maxima of their respective complexes allows for direct spectrophotometric quantification without the need for chromatographic separation, significantly reducing analysis time and cost per sample [2]. This method is validated for complex matrices like edible oils, seeds, water, and soil, offering a reliable, cost-effective alternative to more complex instrumental techniques.

Selective Metal Extraction and Separation Processes

Process chemists and metallurgists developing hydrometallurgical or liquid-liquid extraction protocols for copper and nickel should consider 1-Phenyl-1,2-propanedione-2-oxime as a selective extractant. Its defined extraction equilibrium constants (logKDCKm.1 = 2.7±0.1 for copper) and the specific complex species it forms (CuL2(HL) and CuL2(HL)2 for copper; NiL2 and NiL2(HL) for nickel) offer a basis for designing highly selective separation processes, potentially outperforming less specific chelating agents [3].

Fluxional Organometallic Complexes for Catalysis & Materials

Synthetic organometallic chemists aiming to create complexes with dynamic behavior can utilize 1-Phenyl-1,2-propanedione-2-oxime as a ligand. Its ability to induce a 'windscreen-wiper' fluxional process in platinum(IV) complexes, with a well-defined energy barrier (73.6-88.5 kJ mol⁻¹), offers a tunable molecular motion that can be exploited in the design of stimuli-responsive catalysts, molecular switches, and advanced functional materials [4].

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